molecular formula C15H18F3NO4 B1586852 (R)-3-((tert-Butoxycarbonyl)amino)-3-(4-(trifluoromethyl)phenyl)propanoic acid CAS No. 501015-19-6

(R)-3-((tert-Butoxycarbonyl)amino)-3-(4-(trifluoromethyl)phenyl)propanoic acid

Cat. No. B1586852
M. Wt: 333.3 g/mol
InChI Key: WJMVMQYNFZQHGW-LLVKDONJSA-N
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Description

(R)-3-((tert-Butoxycarbonyl)amino)-3-(4-(trifluoromethyl)phenyl)propanoic acid, also known as (R)-3-Boc-3-(4-trifluoromethylphenyl)propionic acid, is an organic compound with a wide range of applications in the fields of chemistry and biochemistry. It is used as a building block for the synthesis of a variety of molecules, including pharmaceuticals, agrochemicals, and specialty chemicals. Additionally, it is used as a reagent in the synthesis of peptides and peptidomimetics, and it can be used to create a variety of derivatives for biological and biochemical studies. This compound is of particular interest due to its low toxicity, high reactivity, and its ability to form a variety of derivatives.

Scientific Research Applications

Asymmetric Synthesis and Pharmacophore Development

Kubryk and Hansen (2006) demonstrated the use of asymmetric hydrogenation of enamine esters to synthesize (3R)-3-[N-(tert-Butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid, a key pharmacophore in drug development. This method provides a highly enantioselective route to beta-amino acids, pivotal in designing drugs with specific biological activities (Kubryk & Hansen, 2006).

Crystal Structure and Molecular Conformation

A study by Kozioł et al. (2001) on the crystal structure of a related L-cysteine derivative highlighted the conformation-stabilizing function of weak intermolecular bonding. The analysis provides insight into how specific molecular conformations are retained through weak hydrogen bonds and hydrophobic interactions, crucial for understanding molecular interactions in larger chemical systems (Kozioł et al., 2001).

Stereocontrolled Synthesis

Nadin et al. (2001) reported the stereocontrolled synthesis of a hydroxyethylene dipeptide isostere, showcasing the use of (R)-3-((tert-Butoxycarbonyl)amino)-3-(4-(trifluoromethyl)phenyl)propanoic acid derivatives in creating complex peptide mimics. This approach is significant for the development of peptide-based therapeutics with improved stability and bioavailability (Nadin et al., 2001).

Peptide Synthesis and Modification

The work of Matsueda and Walter (2009) introduces a novel protective group for peptide synthesis, emphasizing the role of tert-butyloxycarbonyl (Boc) amino acids in facilitating peptide bond formation. Their findings underline the versatility of Boc-protected amino acids in synthesizing peptides with complex structures (Matsueda & Walter, 2009).

Material Science Applications

Gao, Sanda, and Masuda (2003) explored the copolymerization of amino acid-based acetylenes, including derivatives of (R)-3-((tert-Butoxycarbonyl)amino)-3-(4-(trifluoromethyl)phenyl)propanoic acid, to develop polymers with unique chiroptical properties. This research opens avenues for creating novel materials with specific optical activities for applications in biotechnology and nanotechnology (Gao, Sanda, & Masuda, 2003).

properties

IUPAC Name

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3NO4/c1-14(2,3)23-13(22)19-11(8-12(20)21)9-4-6-10(7-5-9)15(16,17)18/h4-7,11H,8H2,1-3H3,(H,19,22)(H,20,21)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJMVMQYNFZQHGW-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50375876
Record name (3R)-3-[(tert-Butoxycarbonyl)amino]-3-[4-(trifluoromethyl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-((tert-Butoxycarbonyl)amino)-3-(4-(trifluoromethyl)phenyl)propanoic acid

CAS RN

501015-19-6
Record name (3R)-3-[(tert-Butoxycarbonyl)amino]-3-[4-(trifluoromethyl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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